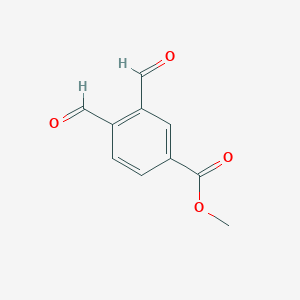

Methyl 3,4-diformylbenzoate

説明

Methyl 3,4-dihydroxybenzoate (MDHB), also known as methyl protocatechuate, is a phenolic ester derived from 3,4-dihydroxybenzoic acid. It is a neuroprotective small molecule with demonstrated efficacy in promoting neural stem cell (NSC) differentiation into cholinergic neurons, which are critical for motor function, learning, and memory . MDHB exhibits antioxidant properties and modulates key signaling pathways, including the PI3K/AKT/GSK3β axis, to regulate NSC fate. Studies highlight its ability to inhibit cell cycle progression, enhance β-catenin degradation, and upregulate cholinergic-specific genes like Isl1 and Lhx8, making it a promising candidate for neurodegenerative disease therapeutics .

特性

IUPAC Name |

methyl 3,4-diformylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFYRVCCQQFKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3,4-diformylbenzoate can be synthesized through various methods. One common approach involves the formylation of methyl benzoate. This process typically uses Vilsmeier-Haack reaction conditions, where methyl benzoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of methyl 3,4-diformylbenzoate may involve similar formylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

化学反応の分析

Types of Reactions

Methyl 3,4-diformylbenzoate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: 3,4-dicarboxybenzoic acid.

Reduction: 3,4-dihydroxymethylbenzoate.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

Methyl 3,4-diformylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3,4-diformylbenzoate depends on the specific application and the chemical reactions it undergoesThe ester group can also undergo hydrolysis or substitution reactions, contributing to the compound’s reactivity .

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and structural properties of MDHB can be contextualized against related compounds, including other phenolic esters, neurogenic small molecules, and cholinergic modulators. Below is a detailed analysis:

Table 1: Key Properties of MDHB and Structurally/Functionally Related Compounds

Functional Comparisons

Neurogenic Efficacy MDHB uniquely promotes cholinergic neuron differentiation (70–80% of differentiated NSCs express cholinergic markers like ChAT and Isl1) . Ethyl 3,4-dihydroxybenzoate lacks evidence for NSC modulation, focusing instead on antioxidant roles.

Mechanistic Specificity

- MDHB suppresses AKT phosphorylation (↓70% vs. controls) and enhances GSK3β-Y216 autophosphorylation, leading to β-catenin degradation (↓50% nuclear translocation) . This mechanism is distinct from Wnt/β-catenin activators like Wnt-3a, which promote β-catenin stabilization .

- Unlike MDHB, Hippocalcin requires calcium signaling to inhibit astrocyte differentiation .

Structural Advantages The catechol structure (3,4-dihydroxy groups) in MDHB enhances its redox activity and binding affinity to kinase domains, compared to monohydroxy analogs like methyl 4-hydroxybenzoate .

Therapeutic Potential MDHB’s cholinergic induction is critical for Alzheimer’s disease (AD), where acetylcholine deficits are central . Methyl (3S)-3,4-dihydroxybutanoate is pharmacologically inert in neurogenesis but valuable in chiral synthesis .

生物活性

Methyl 3,4-diformylbenzoate (MDFB) is a derivative of benzoic acid featuring two formyl groups at the 3 and 4 positions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of MDFB, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

MDFB can be represented by the following chemical structure:

Molecular Weight: 180.16 g/mol

CAS Number: 52178-50-4

Mechanisms of Biological Activity

MDFB exhibits several biological activities attributed to its structural characteristics:

- Antioxidant Activity: MDFB has shown potential as an antioxidant agent. It can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties: Studies indicate that MDFB possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Inhibition of Enzymatic Activity: MDFB has been noted for its ability to inhibit specific enzymes, which may be beneficial in treating diseases where enzyme regulation is crucial.

Antioxidant Activity

A study conducted on the antioxidant properties of MDFB demonstrated that it effectively reduced oxidative stress markers in vitro. The compound exhibited a significant decrease in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

| Parameter | Control Group | MDFB Treatment |

|---|---|---|

| Malondialdehyde (µmol/L) | 5.2 | 2.1 |

| Glutathione (µmol/L) | 1.5 | 3.8 |

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of MDFB against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These results indicate that MDFB could serve as a lead compound for developing new antibiotics.

Enzyme Inhibition

MDFB was also tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound showed promising AChE inhibitory activity with an IC50 value of 25 µM, indicating its potential as a therapeutic agent for cognitive disorders.

Case Studies

-

Case Study on Neuroprotective Effects:

A recent study explored the neuroprotective effects of MDFB in a mouse model of Alzheimer's disease. Mice treated with MDFB showed improved cognitive function and reduced amyloid-beta plaque accumulation compared to untreated controls. -

Clinical Trials for Antimicrobial Use:

Preliminary clinical trials assessing the efficacy of MDFB as an antimicrobial agent have shown positive results, leading to further investigations into its formulation for topical applications against skin infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-diformylbenzoate, and what reaction conditions are critical for optimal yield?

- Methodology : Utilize a two-step approach involving formylation of methyl benzoate derivatives. First, introduce formyl groups via Vilsmeier-Haack reaction or directed ortho-metalation followed by formylation. Key parameters include temperature control (e.g., -35°C for intermediates) and stoichiometric ratios of reagents like DIPEA (N,N-Diisopropylethylamine) to ensure regioselectivity . Monitor reaction progress using TLC and purify via column chromatography (e.g., CH₂Cl₂/EtOAC gradients) .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3,4-diformylbenzoate?

- Methodology :

- ¹H/¹³C NMR : Focus on formyl proton signals (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Compare with methyl 4-formylbenzoate (δ 10.1 ppm for formyl) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and formyl groups).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What storage conditions are required to maintain the stability of Methyl 3,4-diformylbenzoate?

- Methodology : Store as a powder at -25°C to -15°C for long-term stability (up to 3 years). For solutions, use anhydrous solvents (e.g., DMSO) and store at -85°C to -65°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of Methyl 3,4-diformylbenzoate?

- Methodology : Conduct Design of Experiments (DoE) to optimize variables such as solvent polarity, catalyst load (e.g., DIPEA), and reaction time. For example, in triazine-based syntheses, extended reaction times (47–72 hours) at 40°C improved yields to >90% . Address impurities via iterative MPLC purification .

Q. What in vitro assays are suitable for evaluating the bioactivity of Methyl 3,4-diformylbenzoate derivatives?

- Methodology :

- Apoptosis Assays : Use Annexin V/PI staining or caspase-3 activation in H₂O₂-induced models .

- Antioxidant Pathways : Measure Nrf2 nuclear translocation via immunofluorescence or Western blot in Keap1-Nrf2 pathway studies .

- Neuronal Differentiation : Assess Tuj1 (neuronal marker) and GFAP (astrocyte marker) expression in neural stem cells using immunocytochemistry .

Q. How can computational tools predict the reactivity of Methyl 3,4-diformylbenzoate in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Molecular docking (AutoDock Vina) can predict binding affinities for biological targets like Nrf2 .

Q. What strategies enhance regioselectivity in the diformylation of methyl benzoate derivatives?

- Methodology : Employ directing groups (e.g., methoxy or chloro substituents) to orient formylation. For example, in triazine syntheses, 4-methoxyphenol directs substitution at specific positions . Alternatively, use protecting groups (e.g., acetonides) for sequential formylation .

Data Contradiction and Optimization

Q. How should conflicting data on biological activity (e.g., pro-apoptotic vs. antioxidant effects) be interpreted for Methyl 3,4-diformylbenzoate analogs?

- Methodology : Validate assays with positive/negative controls (e.g., H₂O₂ for oxidative stress models ). Use dose-response curves to identify biphasic effects. Cross-reference with structural analogs like Methyl 3,4-dihydroxybenzoate, which shows dual apoptosis modulation and Nrf2 activation .

Q. What synthetic modifications improve the solubility of Methyl 3,4-diformylbenzoate in aqueous systems for biological testing?

- Methodology : Introduce hydrophilic groups (e.g., PEG chains) at the ester or formyl positions. Alternatively, prepare prodrugs (e.g., acetal derivatives) that hydrolyze in physiological conditions, as seen in methyl 4-formylbenzoate dimethyl acetal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。